molecular formula C11H10FNO2 B2497603 methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate CAS No. 762288-10-8

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

Cat. No. B2497603
M. Wt: 207.204
InChI Key: WGDFIFQJGWOHNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, can be approached through various methods categorized by the bond formation in the indole ring. Notable strategies include the Fischer indole synthesis, which is a classical method for indole formation, and other modern methods that involve palladium-catalyzed reactions or direct functionalization techniques. These methods allow for the introduction of functional groups such as fluoro and methyl groups at specific positions on the indole ring, tailored for compounds like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (Taber & Tirunahari, 2011).

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including structures derived from methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, are pivotal in organic synthesis, inspiring chemists to develop new methods for their preparation. The review by Taber and Tirunahari (2011) provides a comprehensive classification of all indole syntheses, highlighting the diverse strategies employed to construct the indole nucleus, which is fundamental in medicinal chemistry due to its prevalence in biologically active molecules (Taber & Tirunahari, 2011).

Fluorinated Pyrimidines in Cancer Treatment

The chemistry of fluorinated pyrimidines, notably 5-fluorouracil (5-FU), which is used to treat over 2 million cancer patients annually, benefits from the incorporation of fluorinated intermediates like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate. Developments in fluorine chemistry have led to more precise use of these compounds in personalized medicine, underscoring the importance of fluorinated intermediates in enhancing the efficacy and selectivity of cancer therapeutics (Gmeiner, 2020).

Fluorescent Chemosensors

The development of fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, often relies on the structural manipulation of indole derivatives. Compounds based on 4-methyl-2,6-diformylphenol (DFP) and similar fluorophoric platforms demonstrate the utility of indole-based structures in creating highly selective and sensitive sensors. This application highlights the role of indole derivatives in advancing analytical chemistry and environmental monitoring (Roy, 2021).

Hepatic Protection and Pharmacology

Indole derivatives, including those synthesized from methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, have been studied for their protective effects on the liver. These compounds regulate transcription factors, relieve oxidative stress, and influence the activation, proliferation, and apoptosis of target cells, offering potential therapeutic approaches for chronic liver diseases (Wang et al., 2016).

Fluorescence-Guided Surgery

In hepatobiliary surgery, fluorescence-guided surgery (FGS) employs fluorophores, which can be derivatives of indole compounds, to visualize biliary tree structures, identify tumors, and evaluate liver perfusion and graft function. This application underscores the significance of indole derivatives in enhancing surgical precision and patient outcomes (Lwin et al., 2020).

Safety And Hazards

The safety information for “methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

Future Directions

Indole derivatives, including “methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFIFQJGWOHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

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